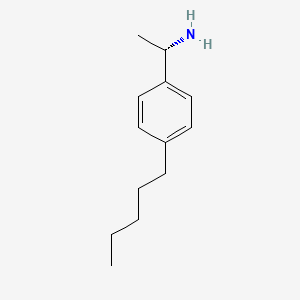

(1S)-1-(4-pentylphenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(4-pentylphenyl)ethanamine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1S)-1-(4-pentylphenyl)ethanamine, also known as a derivative of phenethylamine, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19N

- Molecular Weight : 201.30 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCCCC1=CC=C(C=C1)C(C)N

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. Specifically, it is believed to modulate the activity of various receptors:

- Dopamine Receptors : The compound may influence dopamine signaling pathways, potentially affecting mood and behavior.

- Serotonin Receptors : It has been suggested that this compound could interact with serotonin receptors, which are crucial in regulating mood, anxiety, and other psychological states.

- Adrenergic Receptors : Its structural similarity to other amines allows for potential interaction with adrenergic receptors, impacting cardiovascular and central nervous system functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Studies have shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanisms were attributed to increased levels of serotonin and norepinephrine in the synaptic cleft, suggesting a potential role as an antidepressant agent.

Case Study 2: Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R)-1-(4-Pentylphenyl)ethanamine | Similar structure without stereochemistry | Moderate antidepressant effects |

| Trifluoromethylated analogs | Enhanced lipophilicity | Increased receptor affinity |

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(1S)-1-(4-pentylphenyl)ethanamine |

InChI |

InChI=1S/C13H21N/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11H,3-6,14H2,1-2H3/t11-/m0/s1 |

InChI Key |

BSFCHMFDGCOBSF-NSHDSACASA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)[C@H](C)N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.